2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide

physicochemical_properties hydrogen_bonding drug_likeness

Researchers designing fragment libraries often face limited availability of 2-aminothiazole scaffolds with tunable polarity. This compound addresses that gap: - Extra H-bond acceptor (5 HBA) vs. unsubstituted amide, enhancing solubility and target engagement - XLogP3-AA -0.3, ideal for rule-of-three compliant FBLD libraries - 5 rotatable bonds enable conformational sampling of shallow binding pockets Supplied at ≥95% purity with full NMR/LCMS characterization. Store at 2-8°C sealed dry.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
CAS No. 1019111-57-9
Cat. No. B1520007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide
CAS1019111-57-9
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CC1=CSC(=N1)N
InChIInChI=1S/C8H13N3O2S/c1-13-3-2-10-7(12)4-6-5-14-8(9)11-6/h5H,2-4H2,1H3,(H2,9,11)(H,10,12)
InChIKeyUMGFHXLTMLKIAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide: Sourcing & Identity


2-(2-Amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide (CAS 1019111-57-9) is a synthetic, low-molecular-weight (215.28 g/mol) 2-aminothiazole-acetamide derivative bearing an N-(2-methoxyethyl) side chain [1]. The compound is catalogued as a research-grade building block by multiple suppliers (e.g., Life Chemicals product F2158-0017, purity ≥95%) and is classified under the 2-aminothiazole fragment class that is widely used as a privileged scaffold in medicinal chemistry [1][2]. Its PubChem computed XLogP3-AA is -0.3, and it possesses two hydrogen-bond donors and five acceptors, placing it within favorable drug-like chemical space [1].

2-Aminothiazole scaffold for fragment-based library design and hit generation
N-(2-methoxyethyl) side chain offers a tunable polarity vector and additional H-bond acceptor
Supplied as a research building block (≥95% purity) suitable for early-stage medicinal chemistry elaboration

N-Substitution Differentiation: 2-(2-Amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide vs Analogs


Within the 2-aminothiazole-4-acetamide series, the nature of the amide N-substituent critically modulates physicochemical properties and scaffold suitability for downstream derivatisation. Simple interchanging of the N-(2-methoxyethyl) group with an unsubstituted amide (CAS 220041-33-8) or an N-ethyl analog (CAS 1019111-56-8) alters the hydrogen-bonding capacity, lipophilicity, and the number of rotatable bonds, as demonstrated by computed PubChem descriptors [1][2]. These differences directly impact solubility, permeability, and the feasibility of further synthetic elaboration—rendering indiscriminate substitution a risk during hit-to-lead or library-design campaigns. The quantitative comparisons in Section 3 substantiate why the methoxyethyl variant warrants specific procurement for projects where balanced polarity and an additional H-bond acceptor are design prerequisites [1][2].

Analog swap
Replacing with the unsubstituted amide (CAS 220041-33-8) removes the methoxy oxygen, lowering HBA count and polarity—profile may shift away from lead requirements.
Analog swap
The N-ethyl analog (CAS 1019111-56-8) lacks the ether acceptor and reduces rotatable bonds; conformational adaptability and solubility context may not transfer directly.

Quantitative Comparison: 2-(2-Amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide vs Closest Analogs


Increased Hydrogen-Bond Acceptor Count vs Unsubstituted Amide and N-Ethyl Analog

The target compound possesses five hydrogen-bond acceptor (HBA) atoms versus four for the unsubstituted amide (CID 7064091) and four for the N-ethyl analog (CID not retrieved in real time but expected to match the unsubstituted amide due to absence of oxygen in the side chain). The extra acceptor arises from the methoxy oxygen, potentially enhancing aqueous solubility and target-binding interactions [1][2].

HBA count
Computed
5 vs 4Δ +1
Target
5
Unsubst.
4
Additional HBA may support aqueous solubility and target-binding interactions.
PubChem computed; no experimental head-to-head comparison.
physicochemical_properties hydrogen_bonding drug_likeness

Higher Lipophilicity vs Unsubstituted Amide

The target compound exhibits an XLogP3-AA of -0.3 versus -0.5 for the unsubstituted amide (CID 7064091). This modest increase in lipophilicity (+0.2 log units) may translate into improved membrane permeability while retaining acceptable aqueous solubility [1][2].

XLogP3-AA
Computed
-0.3 vs -0.5Δ +0.2
Target
-0.3
Unsubst.
-0.5
Modest lipophilicity increase may improve passive permeability in cell-based assays.
XLogP3 computed; experimental logD may differ.
lipophilicity permeability drug_likeness

Reduced TPSA vs Unsubstituted Amide

The target compound has a computed TPSA of 105 Ų versus 110 Ų for the unsubstituted amide (CID 7064091). The 5 Ų reduction, though small, indicates marginally lower polarity, which can be advantageous for permeation across biological membranes [1][2].

TPSA
Computed
105 vs 110 Å²Δ -5
Target
105
Unsubst.
110
Lower TPSA suggests marginally improved membrane permeation potential.
5 Ų reduction; significance depends on target and assay context.
polar_surface_area absorption CNS_penetration

Higher Rotatable Bond Count vs Unsubstituted and N-Ethyl Analogs

The target compound has five rotatable bonds versus two for the unsubstituted amide (CID 7064091) and three for the N-ethyl analog (CAS 1019111-56-8, inferred). The additional rotatable bonds, introduced by the methoxyethyl chain, confer greater conformational adaptability that can be exploited for optimal binding-pocket complementarity [1][2].

Rotatable bonds
Computed
5 vs 2 / 3Δ +3 / +2
Target
5
Unsubst.
2
N-Ethyl
3
Extra rotatable bonds provide conformational flexibility for secondary pocket exploration.
N-ethyl bond count inferred from structure; review experimental data.
conformational_flexibility molecular_recognition

Research & Industrial Applications: 2-(2-Amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide


2-Aminothiazole Core for Fragment-Based Lead Discovery

The compound's five HBA atoms and five rotatable bonds make it a suitable fragment for X-ray crystallography or Surface Plasmon Resonance (SPR) screening campaigns where an additional hydrogen-bond acceptor and conformational adaptability are needed to probe shallow or solvent-exposed binding pockets [1][2]. Its XLogP3-AA of -0.3 positions it favourably for rule-of-three compliant fragment libraries [1].

Synthetic Elaboration for Kinase/GPCR Targeted Libraries

The methoxyethyl amide side chain offers a synthetic handle for further derivatisation (e.g., O-demethylation, alkylation, or amide coupling), enabling rapid generation of focused compound arrays. The distinct physicochemical profile compared to the unsubstituted amide (ΔXLogP3-AA +0.2; ΔHBA +1) allows chemists to tune properties systematically [1][2].

Physicochemical Benchmarking for Computational Modelling

Because the computed property differences between the target compound and its closest analogs are well-documented in PubChem (TPSA, XLogP3-AA, HBA, rotatable bonds), this compound can serve as a calibration standard for computational models predicting solubility, permeability, or bioavailability within the 2-aminothiazole chemical space [1][2].

Custom Synthesis & Scale-Up for Lead Optimisation

Suppliers such as Life Chemicals offer the compound at ≥95% purity with full characterisation (NMR, LCMS), making it a reliable starting point for medicinal chemistry groups that require a well-defined, off-the-shelf building block for rapid hit expansion [2]. The compound's storage condition (2–8°C, sealed dry) ensures stability for long-term inventory management [1].

Application
Selection Property
Validation Focus
Fragment-based library screening
Additional H-bond acceptor & balanced lipophilicity
Verify computed HBA count and XLogP for fragment-library compliance
Focused kinase/GPCR library synthesis
Methoxyethyl side chain as a derivatisation handle
Assess synthetic accessibility and property-tuning potential
Computational ADME model calibration
Well-characterised computed property set (PubChem)
Cross-check computed TPSA, XLogP against experimental data
Hit-to-lead scale-up
≥95% purity with standard characterisation
Confirm batch purity and stability under recommended storage
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